molecular formula C13H19N3O3S B2521786 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2202294-11-7

2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2521786
CAS No.: 2202294-11-7
M. Wt: 297.37
InChI Key: GNRRUVLGYSIPOR-UHFFFAOYSA-N
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Description

2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound featuring a hexahydrocinnolin-3-one core substituted with a methanesulfonylazetidine moiety.

Properties

IUPAC Name

2-[(1-methylsulfonylazetidin-3-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-20(18,19)15-7-10(8-15)9-16-13(17)6-11-4-2-3-5-12(11)14-16/h6,10H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRRUVLGYSIPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available starting materials. One common approach includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the methanesulfonyl group. The hexahydrocinnolinone core is then constructed through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also taken into account during the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the methanesulfonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The hexahydrocinnolin-3-one core is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
2-[(1-Methanesulfonylazetidin-3-yl)methyl]-... C14H20N3O3S 310.39 Methanesulfonylazetidinylmethyl Sulfonyl, tertiary amine, ketone
2,3,5,6,7,8-hexahydrocinnolin-3-one hydrobromide C8H10N2O·HBr 150.18 (free base) Hydrobromide salt Ionic bromide, ketone, secondary amine
2-({1-[2-(4-Fluorophenoxy)propanoyl]piperidin-4-yl}methyl)-... C23H28FN3O3 413.50 4-Fluorophenoxypropanoyl-piperidine Fluorophenyl, ester, tertiary amine

Key Observations :

  • Hydrobromide Salt (C8H10N2O·HBr) : The absence of complex substituents in this analog simplifies the core structure, but the hydrobromide salt enhances solubility in polar solvents compared to the neutral methanesulfonyl derivative .
  • Methanesulfonylazetidine Derivative : The sulfonyl group may improve oxidative stability compared to esters or amines, as sulfonates are less prone to hydrolysis .

Reactivity and Stability

  • Photooxidation Sensitivity: highlights that hexahydroquinazolinone analogs undergo photooxidation under ambient light and oxygen, forming hydroperoxides via a low-energy intermediate . While the cinnolinone core differs slightly, the presence of similar saturated bicyclic systems suggests that 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-... may also exhibit photooxidation susceptibility. However, the electron-withdrawing sulfonyl group could stabilize the structure against radical-mediated degradation.
  • Salt vs. Neutral Forms : The hydrobromide salt () likely exhibits higher crystallinity and thermal stability due to ionic interactions, whereas the methanesulfonyl derivative’s neutral form may offer better lipid solubility for biological applications .

Computational Insights

  • Density-Functional Theory (DFT) : Studies on similar compounds (e.g., ) employ B3LYP/6-311++G** methods to model reaction mechanisms, suggesting that computational approaches could predict the methanesulfonyl derivative’s reactivity . For instance, the sulfonyl group’s electron-withdrawing nature may lower the activation energy for certain reactions compared to electron-donating substituents.
  • Analogous compounds (e.g., hydrobromide salt) may share packing motifs influenced by hydrogen bonding from the ketone and ionic groups .

Biological Activity

The compound 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS Number: 2202294-11-7) is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S, with a molecular weight of 297.38 g/mol . The structure includes an azetidine ring and a hexahydrocinnolinone core, contributing to its unique properties and biological interactions.

PropertyValue
Molecular Formula C₁₃H₁₉N₃O₃S
Molecular Weight 297.38 g/mol
CAS Number 2202294-11-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against several bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of cancer cell lines in vitro, indicating that it may interfere with cancer cell growth and survival mechanisms.

Neuroprotective Effects

Recent investigations suggest that the compound may possess neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative disease models.

Case Studies

  • Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity.
  • Anticancer Evaluation : In vitro assays using human breast cancer cell lines revealed that the compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. This suggests a promising role in cancer therapeutics.
  • Neuroprotection Study : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent.

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